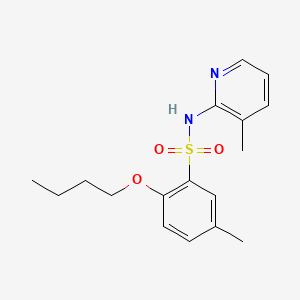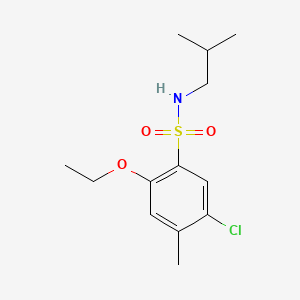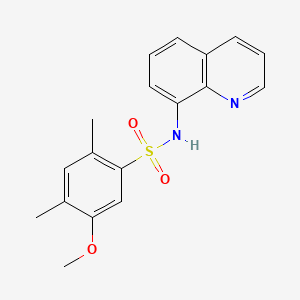![molecular formula C17H11F2N5O2 B13369340 N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369340.png)
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound with a complex structure that includes a triazole ring, a cyanophenyl group, and a difluoromethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as photo-induced synthesis and ligand-to-metal charge transfer (LMCT) processes .
化学反应分析
Types of Reactions
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
科学研究应用
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide include:
- N-(2-cyanophenyl)-4-(difluoromethoxy)benzamide
- 2-Cyanophenyl 4-(difluoromethoxy)benzoate
- N-(2-Amino-4-(difluoromethoxy)phenyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific triazole ring structure. This unique structure contributes to its distinct chemical and biological properties .
属性
分子式 |
C17H11F2N5O2 |
|---|---|
分子量 |
355.30 g/mol |
IUPAC 名称 |
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H11F2N5O2/c18-17(19)26-13-7-5-12(6-8-13)24-10-21-15(23-24)16(25)22-14-4-2-1-3-11(14)9-20/h1-8,10,17H,(H,22,25) |
InChI 键 |
BQOJZJGSDZFKHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13369267.png)



![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B13369294.png)
![(5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B13369297.png)
![4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether](/img/structure/B13369310.png)
![6-(3,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369313.png)
![3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369314.png)

![3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369329.png)

![methyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369345.png)

